molecular formula C18H22N4O2 B3010695 4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine CAS No. 58514-95-7

4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine

Cat. No.: B3010695
CAS No.: 58514-95-7
M. Wt: 326.4
InChI Key: YDIJWELQAKHQPZ-UHFFFAOYSA-N
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Description

4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine is a heterocyclic compound that features both morpholine and pyrimidine rings. This compound is known for its unique chemical structure, which makes it a valuable asset in various research and development endeavors, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine typically involves the reaction of morpholine with a pyrimidine derivative. One common method includes the use of 2-phenyl-4,6-dichloropyrimidine as a starting material, which undergoes nucleophilic substitution with morpholine under controlled conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required standards for pharmaceutical or research applications .

Chemical Reactions Analysis

Types of Reactions

4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction could lead to the formation of reduced derivatives with altered functional groups .

Scientific Research Applications

4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine apart is its dual morpholine and pyrimidine rings, which confer unique chemical and biological properties. This duality allows it to interact with a broader range of molecular targets, making it a versatile compound in research and development .

Biological Activity

4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C15H18N4O2
  • Molecular Weight : 286.33 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells.

Cell Line IC50 Value (µM) Reference
MCF-75.2
HCT1164.1

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antibacterial Activity

The compound has also shown antibacterial properties against a range of Gram-positive and Gram-negative bacteria. It was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus8
Escherichia coli16

The biological activity of this compound is believed to involve the inhibition of specific enzymes and pathways critical for cancer cell survival and bacterial growth. For instance, it may inhibit topoisomerases or interfere with DNA synthesis in cancer cells, while disrupting bacterial cell wall synthesis.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer efficacy of this compound on MCF-7 cells. The study revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy .

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial effects against multi-drug resistant strains. The compound demonstrated not only bacteriostatic effects but also bactericidal activity at higher concentrations, suggesting its potential as a lead candidate for developing new antibiotics.

Properties

IUPAC Name

4-(6-morpholin-4-yl-2-phenylpyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-2-4-15(5-3-1)18-19-16(21-6-10-23-11-7-21)14-17(20-18)22-8-12-24-13-9-22/h1-5,14H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIJWELQAKHQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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